Selective Glucose-6-Phosphate Dehydrogenase Inhibition vs. 3-Hydroxylated Analogs
5alpha-Androstan-17-one exhibits selective inhibition of mammalian glucose-6-phosphate dehydrogenase (G6PD), a property not observed with its 3α-hydroxylated analog, androsterone (3α-hydroxy-5α-androstan-17-one). In a direct in vivo comparison, 5α-androstan-17-one prevented obesity in Avy/a mice [1]. While the study does not provide an IC50 for the parent compound, subsequent structure-activity relationship studies on 3-substituted derivatives of 5α-androstan-17-one demonstrated potent G6PD inhibition with IC50 values as low as 73 nM [2]. This contrasts with androsterone, which is primarily a weak androgen and metabolic intermediate with no reported G6PD inhibitory activity. The absence of a 3-hydroxyl group in 5α-androstan-17-one appears critical for this enzyme interaction.
| Evidence Dimension | Glucose-6-phosphate dehydrogenase (G6PD) inhibition |
|---|---|
| Target Compound Data | Prevents obesity in Avy/a mice; IC50 for 3-substituted derivatives: 73-352 nM |
| Comparator Or Baseline | Androsterone (3α-hydroxy-5α-androstan-17-one) shows no reported G6PD inhibition |
| Quantified Difference | Qualitative difference in enzyme inhibition profile |
| Conditions | Avy/a mouse model for obesity; in vitro G6PD inhibition assays |
Why This Matters
This functional divergence dictates that 5α-androstan-17-one is the appropriate selection for studies targeting G6PD-mediated metabolic regulation, whereas androsterone is not a suitable substitute.
- [1] Yen, T. T., Allan, J. A., Pearson, D. V., & Acton, J. M. (1978). Control of obesity in Avy/a mice by 5α-androstan-17-one. Experientia, 34(12), 1542-1543. View Source
- [2] BRENDA Enzyme Database. (2025). IC50 values for 3-substituted 5α-androstan-17-one derivatives against G6PD. View Source
